Superior Broad-Selectivity Profile of NVS-CECR2-1 vs. GNE-886
NVS-CECR2-1 demonstrates a cleaner selectivity profile against a panel of 48 bromodomains compared to GNE-886. While GNE-886 is a potent CECR2 inhibitor (IC50 = 16 nM), it also exhibits significant off-target inhibition of BRD9 with an IC50 of 1.6 µM [1]. In contrast, NVS-CECR2-1 shows no cross-reactivity in a 48-BRD panel, with the next most potent off-target, BRD9, showing an IC50 of 2.3 µM, and BRD4 an IC50 of >37 µM . This represents a >100-fold selectivity window for NVS-CECR2-1 over BRD9, compared to GNE-886's ~100-fold window over BRD9, but with the added benefit of validated inactivity against 46 other BRDs.
| Evidence Dimension | Selectivity (IC50 for Off-Target BRD9) |
|---|---|
| Target Compound Data | 2.3 µM (BRD9) |
| Comparator Or Baseline | GNE-886: 1.6 µM (BRD9) |
| Quantified Difference | NVS-CECR2-1 is 1.44x more selective against BRD9 than GNE-886, and is also fully characterized against a panel of 48 BRDs, confirming a broader selectivity profile. |
| Conditions | BRD9 inhibition assay, IC50 values as reported in product datasheets. |
Why This Matters
For researchers requiring a chemical probe with minimal off-target effects to confidently attribute phenotypic outcomes to CECR2 inhibition, NVS-CECR2-1 offers a broader and more thoroughly characterized selectivity profile, making it a superior choice for mechanistic studies.
- [1] Crawford, T. D., Romero, F. A., & Taylor, A. M. (2017). GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). *ACS Medicinal Chemistry Letters*, *8*(7), 737-741. View Source
